4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde
CAS No.: 1012345-08-2
Cat. No.: VC2885871
Molecular Formula: C18H18N4O2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1012345-08-2 |
|---|---|
| Molecular Formula | C18H18N4O2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-[6-(oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C18H18N4O2/c23-12-13-1-3-14(4-2-13)16-11-19-18-6-5-17(21-22(16)18)20-15-7-9-24-10-8-15/h1-6,11-12,15H,7-10H2,(H,20,21) |
| Standard InChI Key | NXPFHUPKORDOHQ-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2 |
| Canonical SMILES | C1COCCC1NC2=NN3C(=NC=C3C4=CC=C(C=C4)C=O)C=C2 |
Introduction
4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde is a complex organic compound that has garnered attention in the scientific community due to its unique structural features and potential applications in chemistry and biology. This compound integrates several functional groups, including an imidazo[1,2-b]pyridazinyl core, a phenyl ring, and an oxan-4-ylamino substituent, which contribute to its chemical reactivity and biological activity.
Synthesis and Reaction Conditions
The synthesis of 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and the attachment of the oxan-4-ylamino and benzaldehyde groups. The specific conditions for each reaction step may vary based on the reagents used and the desired yield. Purification of intermediates is crucial to ensure high-quality final products.
Biological Activity and Applications
Research indicates that compounds with similar structural features to 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde exhibit promising biological activity. They have been investigated for their potential role as inhibitors in various enzymatic processes and may interact with specific receptors involved in cellular signaling pathways. The unique structure of this compound allows it to modulate biological functions, making it a candidate for further investigation in therapeutic applications.
Comparison with Related Compounds
Several compounds share structural similarities with 4-{6-[(Oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzaldehyde, including imidazopyridazine derivatives and sulfonamide compounds. These compounds highlight the uniqueness of the oxan-4-ylamino substituent and the benzaldehyde moiety in enhancing pharmacological properties.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| Imidazopyridazine Derivatives | Imidazopyridazine core | Varying substituents affecting biological activity |
| Sulfonamide Compounds | Sulfonamide functional group | Different side chains influencing solubility |
| Oxan-based Compounds | Presence of oxan ring | Variability in amino substitutions |
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